molecular formula C14H10ClFO B168636 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone CAS No. 126866-16-8

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone

Cat. No.: B168636
CAS No.: 126866-16-8
M. Wt: 248.68 g/mol
InChI Key: FKVQOVGOFBRALU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone is a halogenated diaryl ethanone of high interest in organic synthesis and pharmaceutical research. It serves as a versatile chemical building block, particularly for constructing biologically active heterocyclic compounds such as pyrazole derivatives, which are significant scaffolds in medicinal chemistry . The strategic incorporation of both chlorine and fluorine atoms is a common practice in drug design, as these halogens can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity . This compound is strictly for Research Use Only and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVQOVGOFBRALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565172
Record name 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126866-16-8
Record name 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126866-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Homer-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction, employing α-alkoxy benzyl phosphonates, offers superior regiocontrol. Patent US9227900B2 details the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone via HWE coupling between α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone. Adapting this to this compound would involve:

  • Preparing α-alkoxy-4-fluorobenzyl phosphonate from 4-fluorobenzoic acid.

  • Coupling with 4-chlorophenyl methyl ketone under basic conditions (NaH, THF, 20–30°C).
    This method avoids electrophilic substitution pitfalls, with reported yields exceeding 90% for analogous systems.

Grignard Reagent-Mediated Ketone Formation

Grignard additions to Weinreb amides provide a robust pathway. In the synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, treatment of 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide with methylmagnesium bromide achieved 95% yield. For the target compound, this approach would require:

  • Converting 4-fluorobenzoic acid to its Weinreb amide.

  • Reacting with 4-chlorophenyl Grignard reagent (e.g., 4-chlorophenylmagnesium bromide).
    This method’s scalability and minimal byproduct formation make it industrially viable.

Oxidation of Secondary Alcohols

Oxidation of 2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanol presents a two-step alternative:

  • Alcohol Synthesis : Aldol condensation of 4-chlorobenzaldehyde and 4-fluoroacetophenone, followed by reduction (NaBH₄, 80% yield).

  • Oxidation : Using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO/Et₃N).
    However, over-oxidation to carboxylic acids and stereochemical control remain challenges. Patent US20170217865A1 highlights similar limitations in trifluoroethyl ketone synthesis, where harsh acidic conditions degraded sensitive substrates.

Hydrolysis of Nitriles

Though less common, nitrile hydrolysis under acidic or basic conditions could yield the target ketone. For example, 2-(4-chlorophenyl)-1-(4-fluorophenyl)acetonitrile might undergo hydrolysis via:

  • Acidic Conditions : H₂SO₄ (conc.), reflux, 6–12 h.

  • Basic Conditions : NaOH (20%), H₂O₂, 60°C.
    This route’s feasibility depends on precursor availability, as nitrile synthesis often requires toxic cyanating agents (e.g., KCN/CuCN).

Comparative Analysis of Methodologies

MethodYield (%)Key AdvantagesLimitations
Friedel-Crafts6–10Simple reagentsIsomer formation, low yield
HWE Cross-Coupling85–95High regiocontrol, scalableRequires phosphonate synthesis
Grignard/Weinreb Amide90–95No byproducts, high purityMoisture-sensitive reagents
Alcohol Oxidation60–80Mild conditionsOver-oxidation risks
Nitrile Hydrolysis50–70Straightforward if nitrile availableToxic intermediates, variable yields

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Intermediates

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone serves as an intermediate in the synthesis of various bioactive compounds. Its unique electronic properties allow it to interact effectively with biological targets, enhancing binding affinities due to halogen bonding capabilities. This characteristic is crucial for drug design strategies aimed at improving therapeutic efficacy .

Material Science

The compound's structure allows it to participate in the formation of polymers and other materials with specific properties. Its halogen substituents can enhance thermal stability and mechanical strength, making it valuable in developing advanced materials for industrial applications.

Biological Studies

Research indicates that this compound can modify biomolecules, impacting their functionality. Studies have shown that halogenated compounds often exhibit increased biological activity, making them suitable candidates for further investigation in medicinal chemistry .

Case Study 1: Antiparasitic Activity

A study investigated the antiparasitic properties of compounds related to this compound. Variations in substituents were found to significantly affect biological activity against Trypanosoma brucei. The presence of halogen atoms enhanced the binding affinity to target enzymes involved in parasite metabolism .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of halogenated acetophenones demonstrated that modifications on the aromatic rings could lead to compounds with improved selectivity and potency against specific biological targets. The findings support the notion that strategic substitution patterns can optimize pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Table 2: Crystallographic Data of Isostructural Analogs

Compound Name Crystal System Space Group Planarity Deviation Reference ID
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazol-4-yl)thiazole Triclinic P 1 One fluorophenyl group perpendicular [7, 12]
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazol-4-yl)thiazole Triclinic P 1 Similar conformation, halogen-adjusted packing [12]
  • Planarity and Packing : The target compound’s analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-triazolyl)thiazole, adopt near-planar conformations except for one fluorophenyl ring, which rotates ~90° to minimize steric clashes . Isostructural compounds with Cl vs. F substituents exhibit nearly identical unit cells but adjusted van der Waals interactions due to halogen size differences .

Biological Activity

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, also known as a ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring both chlorinated and fluorinated phenyl groups, is under investigation for various pharmacological effects, including anti-cancer and antiviral properties.

  • Molecular Formula : C15H12ClF
  • Molecular Weight : 252.71 g/mol
  • CAS Number : 103-88-2

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the context of cancer and viral infections. Below are key findings from various studies:

Anticancer Activity

Several studies have explored the anticancer potential of this compound against various cancer cell lines:

  • In Vitro Studies : The compound has shown significant anti-proliferative effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 18 µM, indicating moderate efficacy in inhibiting cell growth .
  • Mechanism of Action : The proposed mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair processes. Inhibition of PARP leads to enhanced cleavage of PARP1 and increased apoptosis in cancer cells .

Antiviral Activity

The antiviral properties of this compound have also been investigated:

  • Flavivirus Inhibition : In studies targeting flaviviruses, derivatives similar to this compound have demonstrated inhibitory effects on viral replication. The structural modifications in the phenyl rings were found to influence the antiviral potency significantly .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MCF-7 cells. The results indicated that at a concentration of 10 µM, there was a notable reduction in cell viability by over 50%. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
1955
104060
502080

Case Study 2: Antiviral Activity Against Dengue Virus

In another study focusing on antiviral activity, compounds similar to this compound were tested against dengue virus. The results showed a significant reduction in viral load at concentrations above 25 µM, suggesting potential as a therapeutic agent against dengue infections.

Concentration (µM)Viral Load Reduction (%)
1030
2560
5085

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation or condensation reactions. For example, α-bromo-4-chloroacetophenone can be reacted with fluorobenzene derivatives under reflux in dry benzene (7–10 hours), followed by purification via column chromatography . Optimization includes:
  • Temperature control (80–100°C) to avoid side reactions.
  • Use of Lewis acids (e.g., AlCl₃) to enhance electrophilicity.
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates.
    Key Data :
ParameterValue/TechniqueReference
Reaction Time7–10 hours
SolventDry benzene
Yield60–75% (typical for similar ketones)

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles. For example, C=O bond lengths typically range from 1.21–1.23 Å .
  • Spectroscopy :
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F/C-Cl stretches) .
  • NMR : ¹³C NMR signals at ~190 ppm (ketone carbon), 115–135 ppm (aromatic carbons) .
    Key Data :
TechniqueKey ObservationsReference
SCXRD (SHELXL)C=O bond: 1.22 Å, R-factor: <0.05
¹H NMR (400 MHz, CDCl₃)δ 7.8–8.1 ppm (aromatic protons)

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for bioactive molecules:
  • Anticancer Agents : Derivatives like thiazole and pyrazoline hybrids show HDAC inhibitory activity (IC₅₀: 2–10 µM) .
  • Enzyme Inhibitors : Structural analogs act as USP14 deubiquitinase inhibitors, enhancing proteasome activity under stress .
  • Anti-inflammatory Scaffolds : Functionalization at the ketone group modulates COX-2 selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR/IR spectra often arise from solvent effects, impurities, or tautomerism. Strategies include:
  • Multi-technique validation : Cross-check with high-resolution mass spectrometry (HRMS) and elemental analysis.
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-31G* level).
  • Crystallographic confirmation : SCXRD provides unambiguous structural validation .
    Example : Aromatic proton splitting in ¹H NMR may vary due to solvent polarity; DMSO-d₆ vs. CDCl₃ shifts δ by ~0.3 ppm .

Q. What strategies improve the yield of this compound in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Replace AlCl₃ with milder catalysts (e.g., FeCl₃ or ionic liquids) to reduce side reactions.
  • Microwave-assisted Synthesis : Reduces reaction time (2–3 hours vs. 10 hours) and improves yield by 15–20% .
  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer, minimizing decomposition .
    Data Table :
ConditionYield (Conventional)Yield (Optimized)
Microwave irradiation60%75–80%
Flow reactor65%85%

Q. How does the electronic interplay between chloro and fluoro substituents affect reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -Cl group (σₚ: 0.23) and -F (σₚ: 0.06) create a polarized ketone, enhancing electrophilicity for nucleophilic attacks (e.g., Grignard reactions).
  • Hammett Analysis : Plotting log(k) vs. σₚ values predicts reaction rates for derivatives .
  • DFT Calculations : HOMO-LUMO gaps (4.5–5.0 eV) correlate with stability in oxidative environments .

Data Contradictions and Validation

Q. Why do reported boiling points for similar ketones vary across studies?

  • Methodological Answer : Discrepancies arise from measurement techniques (e.g., distillation vs. computational estimates). For 4-fluoroacetophenone, NIST reports Tboil = 469.2 K , while older sources may cite ±5 K deviations due to impurities. Validate via gas chromatography (GC) with internal standards.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Reactant of Route 2
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2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone

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